molecular formula C9H11ClN2O B7853807 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride CAS No. 1187931-73-2

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride

Cat. No.: B7853807
CAS No.: 1187931-73-2
M. Wt: 198.65 g/mol
InChI Key: SDLHOHZRTWIODW-UHFFFAOYSA-N
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Description

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to obtain the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and chromatography.

Chemical Reactions Analysis

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Aminomethyl-1,3-dihydro-indol-2-one hydrochloride can be compared with other indole derivatives, such as:

    3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride: Similar structure but with a methyl group at the 4-position.

    3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride: Lacks the aminomethyl group at the 3-position.

    3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride: Contains an ethyl group at the 5-position.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

3-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLHOHZRTWIODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681040
Record name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-73-2
Record name 2H-Indol-2-one, 3-(aminomethyl)-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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